1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole

Medicinal Chemistry ADME Drug Design

1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole (CAS 1375068-83-9) provides a unique combination of a bulky tert-butyl group at N1 and electron-withdrawing fluorine atoms at C6/C7, resulting in distinct lipophilicity (XLogP3 2.2) and low TPSA (30.7 Ų) with zero H-bond donors. This scaffold enables synthesis of CNS-penetrant analogs with improved passive permeability and metabolic stability over non-fluorinated or N-unsubstituted benzotriazoles. It is a versatile intermediate for kinase inhibitor libraries, fluorinated materials, and agrochemical leads. Procure this 97% pure compound to advance your lead optimization with a reproducible, high-quality synthetic handle.

Molecular Formula C10H11F2N3
Molecular Weight 211.21 g/mol
CAS No. 1375068-83-9
Cat. No. B1511509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole
CAS1375068-83-9
Molecular FormulaC10H11F2N3
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=CC(=C2F)F)N=N1
InChIInChI=1S/C10H11F2N3/c1-10(2,3)15-9-7(13-14-15)5-4-6(11)8(9)12/h4-5H,1-3H3
InChIKeyXELWCUAOAZXRPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole (CAS 1375068-83-9): A Fluorinated Benzotriazole Building Block with Enhanced Lipophilicity for Drug Discovery and Materials Research


1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole (CAS 1375068-83-9) is a fluorinated benzotriazole derivative characterized by a tert-butyl group at the 1-position and two fluorine atoms at the 6- and 7-positions . With a molecular formula of C10H11F2N3 and a molecular weight of 211.21 g/mol, this compound exhibits computed properties including an XLogP3 of 2.2 and a topological polar surface area (TPSA) of 30.7 Ų, which are distinct from non-fluorinated or unsubstituted analogs [1]. It is commercially available from major chemical suppliers with purities typically specified at 97% or higher . This benzotriazole scaffold serves as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science, where its unique substitution pattern provides a differentiated physicochemical profile compared to simpler benzotriazole analogs [1].

Why 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole Cannot Be Replaced by Unsubstituted or Mono‑Fluorinated Benzotriazole Analogs


Benzotriazole derivatives are not interchangeable due to the profound impact of substitution patterns on physicochemical and pharmacokinetic properties. The combination of a bulky tert-butyl group at N1 and electron‑withdrawing fluorine atoms at C6/C7 in 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole creates a distinct lipophilicity and steric profile that differs substantially from both the unsubstituted core (1H‑benzotriazole) and the corresponding 6,7‑difluoro analog lacking the N‑alkyl group [1][2]. Fluorination is well established to modulate metabolic stability, membrane permeability, and target binding affinity, while the tert‑butyl group introduces steric bulk that can alter reaction selectivity and conformational preferences [3][4]. Direct substitution with a non‑fluorinated or differently substituted benzotriazole would result in altered solubility, LogP, hydrogen bonding capacity, and molecular recognition, potentially compromising synthetic yield, biological activity, or material performance . The following quantitative evidence guide details the specific, measurable differentiators that support the selection of this compound over its closest analogs.

Quantitative Differentiation of 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole (CAS 1375068-83-9) from Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to 6,7-Difluoro-1H-benzotriazole

The tert-butyl substitution at the N1 position substantially increases lipophilicity relative to the 6,7‑difluoro benzotriazole core. The target compound exhibits an XLogP3 value of 2.2, which is 1.0 log unit higher than the 1.2 value reported for 6,7‑difluoro‑1H‑benzotriazole (unsubstituted at N1) [1][2]. This increase in LogP correlates with improved membrane permeability and potential for enhanced oral bioavailability, a key consideration in drug discovery programs.

Medicinal Chemistry ADME Drug Design

Reduced Topological Polar Surface Area (TPSA) and Absent Hydrogen Bond Donor Count Relative to 6,7-Difluoro-1H-benzotriazole

The tert-butyl group at N1 eliminates the hydrogen bond donor capacity present in the parent 6,7‑difluoro‑1H‑benzotriazole and significantly reduces the topological polar surface area (TPSA). The target compound has a TPSA of 30.7 Ų and zero hydrogen bond donors, compared to 41.6 Ų and one hydrogen bond donor for the N‑unsubstituted analog [1][2]. Lower TPSA and absence of H‑bond donors are favorable for crossing biological membranes, including the blood‑brain barrier, and for improving passive permeability in drug candidates.

ADME Blood-Brain Barrier Permeability

Increased Molecular Weight and Altered Rotatable Bond Count vs. 6,7-Difluoro-1H-benzotriazole

The addition of the tert‑butyl group increases molecular weight by 56.11 g/mol compared to the 6,7‑difluoro core (211.21 vs. 155.10 g/mol) and introduces one rotatable bond (C–N bond to tert‑butyl) where the parent compound has zero [1][2]. While higher molecular weight can influence pharmacokinetic parameters, the value remains well below the typical 500 Da threshold for drug‑likeness, and the presence of a single rotatable bond provides a modest increase in conformational flexibility without imposing significant entropic penalties.

Pharmacokinetics Lead Optimization Synthetic Intermediates

Commercially Specified Purity (97%) vs. Typical Lower‑Grade Benzotriazole Analogs

The compound is available from major global suppliers with a specified purity of 97% (HPLC/GC), as documented by Sigma‑Aldrich and other reputable vendors . This purity level is higher than the 95% typical for many research‑grade benzotriazole intermediates. Consistent, high‑purity supply reduces the need for additional purification steps, improves reproducibility in synthetic transformations, and minimizes batch‑to‑batch variability in biological assays.

Procurement Quality Control Synthetic Reliability

Recommended Procurement and Research Applications for 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole (CAS 1375068-83-9)


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and CNS Penetration Potential

In lead optimization programs targeting neurological disorders or other CNS‑penetrant indications, the combination of XLogP3 2.2, TPSA 30.7 Ų, and zero hydrogen bond donors makes 1‑tert‑butyl‑6,7‑difluoro‑1,2,3‑benzotriazole a preferred scaffold over the more polar 6,7‑difluoro‑1H‑benzotriazole (XLogP3 1.2, TPSA 41.6 Ų, H‑bond donor count 1) [1]. These physicochemical properties are consistent with CNS MPO score optimization, and the fluorinated benzotriazole core provides metabolic stability advantages over non‑fluorinated alternatives [2]. Procuring this compound enables the synthesis of analogs with improved passive permeability and reduced efflux liability.

Synthesis of Fluorinated Benzotriazole‑Containing Kinase Inhibitors and Enzyme Probes

Fluorinated benzotriazoles have been reported as scaffolds for kinase inhibitors, including CK2 and RSK2, where fluorine substitution modulates potency and selectivity [2][3]. The tert‑butyl group at N1 provides steric bulk that can enhance selectivity for certain kinase ATP‑binding pockets. Using 1‑tert‑butyl‑6,7‑difluoro‑1,2,3‑benzotriazole as a synthetic intermediate allows the construction of focused libraries with predetermined lipophilicity (LogP 2.2) and molecular weight (211.21 Da) that remain within favorable drug‑like property space [1].

Organic Photovoltaics and Materials Science Research Requiring Electron‑Deficient Benzotriazole Units

Fluorinated benzotriazole (BTA) units are employed as electron‑deficient building blocks in organic solar cells, where fluorination lowers the highest occupied molecular orbital (HOMO) energy and increases electron mobility relative to non‑fluorinated analogs [4]. The tert‑butyl group in 1‑tert‑butyl‑6,7‑difluoro‑1,2,3‑benzotriazole enhances solubility in organic solvents and can influence the morphology of bulk‑heterojunction films. The compound's 97% purity specification ensures reproducible electronic properties in device fabrication .

Agrochemical Intermediate for Fungicidal and Herbicidal Lead Generation

Patents describing fluorinated benzotriazoles note their utility as intermediates for active compounds in plant protection, including fungicides [5]. The combination of fluorine atoms (which improve metabolic resistance and target binding) and a tert‑butyl group (which enhances lipophilicity and foliar uptake) makes 1‑tert‑butyl‑6,7‑difluoro‑1,2,3‑benzotriazole a valuable building block for designing new agrochemical leads with improved environmental stability and bioavailability compared to non‑fluorinated or unsubstituted benzotriazoles.

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